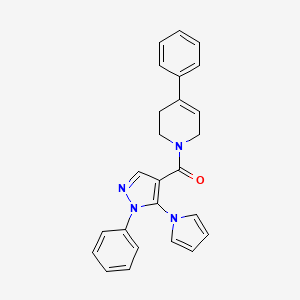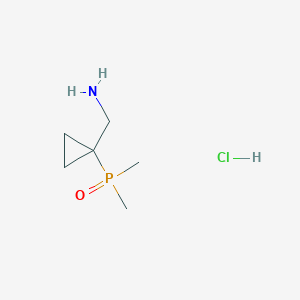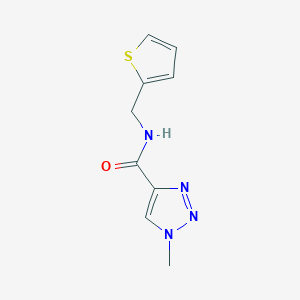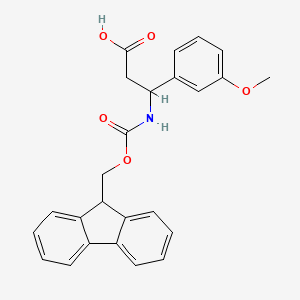![molecular formula C11H10N4O5S2 B2719033 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034314-54-8](/img/structure/B2719033.png)
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Sulfonamides exhibit a broad spectrum of pharmacological activities, including antimicrobial and antitumor effects. The structural motif of sulfonamides is present in many clinically used drugs and has been explored for its potential in treating various conditions. Recent patents and studies have highlighted the role of sulfonamides in acting as selective antiglaucoma drugs, antitumor agents, and diagnostic tools. Their use in targeting tumor-associated isoforms CA IX/XII shows significant antitumor activity, making them a subject of continuous research for developing novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by sulfonamides, including N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been a key area of research. This action is crucial for developing treatments for conditions such as glaucoma, epilepsy, and obesity. The versatility of sulfonamides in inhibiting different isoforms of carbonic anhydrase contributes to their therapeutic potential in managing cardiovascular diseases and obesity by exerting polypharmacological effects (Carta & Supuran, 2013).
Antioxidant Properties
The antioxidant capacity of sulfonamides has been investigated through various assays, including ABTS/PP decolorization assays. These studies aim to understand the reaction pathways underlying the antioxidant activity of sulfonamides and their potential in mitigating oxidative stress-related diseases. The ability of sulfonamides to form coupling adducts with radicals suggests their usefulness in developing novel antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Impact and Human Health
The presence of sulfonamides in the environment, particularly those derived from agricultural activities, has raised concerns regarding their impact on microbial populations and human health. Research has demonstrated that even small amounts of sulfonamides in the biosphere can lead to microbial resistance, posing potential global health risks. This area of study emphasizes the need for careful management and disposal of sulfonamide compounds to mitigate their environmental impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S2/c16-9-6-20-11(17)15(9)5-4-12-22(18,19)8-3-1-2-7-10(8)14-21-13-7/h1-3,12H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKTGAZVXYBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)




![ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2718965.png)
![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)
![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)


![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)
![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)